(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one

Catalog No.
S1798788
CAS No.
14357-63-2
M.F
C₂₁H₃₄O₃
M. Wt
334.49
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one

CAS Number

14357-63-2

Product Name

(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one

Molecular Formula

C₂₁H₃₄O₃

Molecular Weight

334.49

(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one is a steroid compound that plays a significant role in various biological processes. It is characterized by the presence of hydroxyl groups at the 3 and 6 positions of the pregnane backbone, which contributes to its unique chemical properties and biological activities. This compound is part of a larger class of steroids known as pregnanes, which are derivatives of progesterone and are involved in numerous physiological functions in mammals.

The chemical reactivity of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one includes various hydroxylation and oxidation reactions. For instance, it can undergo further hydroxylation reactions catalyzed by cytochrome P450 enzymes, leading to the formation of more complex steroid derivatives. Studies have shown that enzymes like P450 17A1 can catalyze 6β-hydroxylation reactions on related steroid substrates, producing triol forms such as 6β,16α,17α-trihydroxyprogesterone .

This compound exhibits significant biological activity, particularly in the context of neurosteroid function. It has been shown to modulate GABA_A receptor activity, influencing neuronal excitability and potentially affecting mood and anxiety levels. Additionally, (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one is implicated in neuroprotection and anti-inflammatory responses within the central nervous system .

Synthesis of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one can be achieved through several methods:

  • Microbial Transformation: Utilizing microorganisms such as Trichoderma viride to convert precursor steroids into hydroxylated products.
  • Chemical Synthesis: Traditional organic synthesis methods involving the use of reagents like lead tetra-acetate for selective hydroxylation can also yield this compound .
  • Grignard Reaction: A common method involves the reaction of steroid precursors with Grignard reagents to introduce hydroxyl groups at specific positions .

(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one has potential applications in:

  • Pharmaceuticals: As a neuroactive steroid that may have therapeutic effects on mood disorders and neurodegenerative diseases.
  • Research: Used in studies investigating steroid hormone pathways and their effects on brain function.
  • Biotechnology:

Studies have indicated that (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one interacts with various receptors and enzymes within the body:

  • GABA_A Receptors: It enhances the inhibitory effects of GABA neurotransmission.
  • Cytochrome P450 Enzymes: It can serve as a substrate for further metabolic modifications by these enzymes .

These interactions underscore its importance in both physiological and pharmacological contexts.

Several compounds share structural similarities with (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5α-Pregnane-3β-olHydroxyl at C-3Precursor to many bioactive steroids
AllopregnanoloneHydroxyls at C-3 and C-21Known for anxiolytic properties
ProgesteroneCarbonyl at C-20Primary female sex hormone
17-HydroxyprogesteroneHydroxyl at C-17Intermediate in steroidogenesis

The uniqueness of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one lies in its specific hydroxylation pattern that influences its biological activity distinctively compared to these similar compounds.

The chemical compound (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one represents a significant steroid derivative with a unique structural configuration featuring hydroxyl groups at the 3β and 6β positions with 5α stereochemistry [1] [3]. The synthesis of this compound employs several sophisticated organic chemistry approaches that enable precise control over stereochemistry and regioselectivity of functional group introduction [5].

Hydroboration-Oxidation Strategy

The hydroboration-oxidation reaction serves as a powerful synthetic tool for introducing the hydroxyl group at the 6β position of the pregnanolone scaffold with high stereoselectivity [5] [7]. This two-step process begins with the hydroboration of an appropriate pregnenolone derivative containing an unsaturated bond, followed by oxidation of the resulting organoborane intermediate [5].

The mechanism of hydroboration involves the concerted addition of borane (typically as diborane, B₂H₆, or a borane-tetrahydrofuran complex) to the alkene functionality present in the steroid precursor [7]. This addition occurs in a syn fashion, with the boron atom preferentially attaching to the less hindered face of the molecule, which ultimately determines the stereochemistry of the resulting hydroxyl group [5] [7].

The hydroboration step proceeds through a four-center transition state where the boron-hydrogen bond adds across the carbon-carbon double bond [7]. The regioselectivity of this reaction is governed by both steric and electronic factors, with boron typically adding to the less substituted carbon of the alkene [5]. In the context of steroid synthesis, this allows for precise control over the position of functionalization [3] [7].

Following hydroboration, the organoborane intermediate undergoes oxidation with hydrogen peroxide under basic conditions (typically sodium hydroxide) [5] [7]. This oxidation step involves the nucleophilic attack of the hydroperoxide anion on the boron atom, followed by a rearrangement that results in the formation of the alcohol with retention of configuration [7]. The overall transformation converts the alkene to an alcohol with anti-Markovnikov regioselectivity and syn stereochemistry [5] [7].

Table 1: Key Reaction Conditions for Hydroboration-Oxidation in the Synthesis of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one

Reaction StepReagentsConditionsYield (%)Stereoselectivity
HydroborationBH₃·THF or B₂H₆0-25°C, THF, 2-4h85-92>95% syn addition
OxidationH₂O₂, NaOH0-25°C, H₂O, 1-2h80-90Complete retention
Overall Process--70-85>95% 6β-selectivity

Catalytic Hydrogenation Approach

Catalytic hydrogenation represents another valuable strategy for the synthesis of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one, particularly for establishing the 5α stereochemistry in the steroid backbone [3] [13]. This approach typically involves the reduction of a 3β-hydroxy-6-keto-pregnan-20-one intermediate using hydrogen gas in the presence of a suitable transition metal catalyst [3].

The catalytic hydrogenation process begins with the coordination of hydrogen to the metal catalyst surface, followed by the addition of hydrogen across the ketone functionality at the 6-position [13]. The choice of catalyst significantly influences the stereochemical outcome of the reaction [3] [13]. Ruthenium-based catalysts, particularly those containing N-heterocyclic carbene ligands, have demonstrated excellent activity and selectivity for this transformation [13].

The mechanism of catalytic hydrogenation involves several key steps: (1) adsorption of hydrogen onto the catalyst surface, (2) coordination of the substrate to the catalyst, (3) transfer of hydrogen to the substrate, and (4) desorption of the product [13]. The facial selectivity of hydrogen addition is controlled by the existing stereochemistry of the steroid framework, particularly the 5α configuration, which directs the approach of the catalyst to the β-face of the molecule [3] [13].

For optimal results, the hydrogenation is typically conducted under mild conditions (room temperature to 50°C) with moderate hydrogen pressure (1-5 atmospheres) [13]. The reaction medium can significantly impact both the rate and selectivity of the transformation, with protic solvents often enhancing the reaction efficiency through hydrogen bonding interactions that stabilize transition states [3] [13].

Biosynthetic Precursors in Steroidogenic Pathways: Role of 5α-Reductase and 3α-Hydroxysteroid Dehydrogenase

The biosynthesis of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one in biological systems involves a complex network of enzymatic transformations starting from cholesterol and proceeding through various steroid intermediates [11] [20]. This section examines the key biosynthetic precursors and the enzymatic processes that lead to the formation of this compound.

Steroidogenic Precursors

The biosynthetic pathway begins with pregnenolone, a C₂₁ steroid derived from cholesterol through side-chain cleavage [20]. Pregnenolone serves as the primary precursor for all steroid hormones, including progesterone, which is formed through the oxidation of the 3β-hydroxyl group and isomerization of the double bond from the 5,6-position to the 4,5-position [6] [20].

Progesterone undergoes a series of enzymatic modifications to yield various metabolites, including (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one [6] [9]. The conversion of progesterone to 5α-dihydroprogesterone represents a critical branch point in steroid metabolism, directing the pathway toward the formation of 5α-reduced metabolites [11] [14].

Table 2: Key Biosynthetic Precursors in the Formation of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one

PrecursorEnzymatic ConversionProductPathway
CholesterolSide-chain cleavagePregnenoloneClassical steroidogenic pathway
Pregnenolone3β-HSD activityProgesteroneClassical steroidogenic pathway
Progesterone5α-Reductase5α-Dihydroprogesterone5α-Reduction pathway
5α-Dihydroprogesterone3α/3β-HSD3α/3β-Hydroxy-5α-pregnan-20-oneReduced pregnane pathway
3β-Hydroxy-5α-pregnan-20-one6β-Hydroxylase(3β,5α,6β)-3,6-Dihydroxy-pregnan-20-oneTerminal hydroxylation

Role of 5α-Reductase

5α-Reductase plays a fundamental role in the biosynthesis of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one by catalyzing the reduction of the Δ⁴ double bond in progesterone and related steroids [11] [14]. This enzyme, also known as 3-oxo-5α-steroid 4-dehydrogenase, is a membrane-bound protein that utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor [11].

The reaction catalyzed by 5α-reductase involves the stereospecific addition of hydrogen to the 5α position of the steroid nucleus, resulting in the formation of 5α-dihydroprogesterone from progesterone [11] [14]. This transformation is irreversible and represents a committed step in the biosynthesis of 5α-reduced steroids [11].

The mechanism of 5α-reductase action involves the binding of both the steroid substrate and NADPH to the enzyme, forming a ternary complex [14]. The pyridine nucleotide of NADPH initiates a nucleophilic attack that results in the isomerization of the 3-keto group into an enol intermediate and reduction of the C-4 double bond [14]. This is followed by an acid-base catalysis step that results in the conversion of the enol back to a ketone and the release of NADP⁺ and the reduced steroid product [14].

Function of 3α-Hydroxysteroid Dehydrogenase

3α-Hydroxysteroid dehydrogenase (3α-HSD) catalyzes the conversion of 3-ketosteroids into 3α-hydroxysteroids, playing a crucial role in the metabolism of various steroid hormones [12] [15]. In the context of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one biosynthesis, a related enzyme, 3β-hydroxysteroid dehydrogenase, is involved in maintaining or introducing the 3β-hydroxyl configuration [6] [12].

The 3α-HSD enzyme belongs to the aldo-keto reductase family and exists in multiple isoforms with tissue-specific expression patterns [12] [15]. The liver-specific type 1 isoform (AKR1C4) and the more widely expressed type 3 isoform (AKR1C2) are particularly important in steroid metabolism [15].

The reaction catalyzed by 3α-HSD involves the stereospecific reduction of the 3-keto group of 5α-dihydroprogesterone to form 3α-hydroxy-5α-pregnan-20-one (allopregnanolone) [12] [15]. Conversely, 3β-HSD catalyzes the formation of 3β-hydroxy-5α-pregnan-20-one, which can serve as a precursor for further hydroxylation at the 6β position to yield (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one [6] [9].

Enzymatic Modifications: CYP17A1-Mediated Hydroxylation and Backdoor Pathway Intermediates

The final stages in the biosynthesis of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one involve specific enzymatic modifications, particularly hydroxylation reactions catalyzed by cytochrome P450 enzymes and alternative metabolic routes through the backdoor pathway [16] [19].

CYP17A1-Mediated Hydroxylation

Cytochrome P450 17A1 (steroid 17α-monooxygenase) is a critical enzyme in steroid biosynthesis, possessing both 17α-hydroxylase and 17,20-lyase activities [16] [18]. While its primary role involves the hydroxylation of pregnenolone and progesterone at the 17α position, CYP17A1 and related cytochrome P450 enzymes can also catalyze hydroxylation at other positions, including the 6β position of the steroid nucleus [16] [21].

The mechanism of CYP17A1-mediated hydroxylation involves the activation of molecular oxygen by the heme iron center of the enzyme, generating a highly reactive iron-oxo species capable of inserting an oxygen atom into carbon-hydrogen bonds [16] [18]. The regioselectivity of hydroxylation is determined by the orientation of the substrate within the enzyme active site, which positions specific carbon-hydrogen bonds in proximity to the reactive iron-oxo species [16] [21].

In the context of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one formation, CYP17A1 or related hydroxylases can catalyze the introduction of a hydroxyl group at the 6β position of 3β-hydroxy-5α-pregnan-20-one [16] [18]. This hydroxylation occurs with high stereoselectivity, resulting in the β-orientation of the introduced hydroxyl group [16] [21].

Table 3: Enzymatic Parameters for CYP17A1-Mediated Hydroxylation in (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one Biosynthesis

ParameterValueConditionsReference
Km for 3β-hydroxy-5α-pregnan-20-one0.5-2.0 μMpH 7.4, 37°C [16] [21]
Vmax0.1-0.5 nmol/min/mgpH 7.4, 37°C [16] [21]
Cofactor RequirementNADPH, O₂- [16] [18]
Optimal pH7.2-7.6- [16]
Regioselectivity>90% 6β-hydroxylation- [16] [21]

Backdoor Pathway Intermediates

The backdoor pathway represents an alternative route in steroid metabolism that bypasses the conventional intermediates in androgen biosynthesis [19] [22]. While primarily described in the context of androgen formation, this pathway also generates various pregnane derivatives, including potential precursors of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one [19] [22].

The backdoor pathway is characterized by the early 5α-reduction of C₂₁ steroids (pregnanes) followed by 3α-hydroxylation and subsequent modifications [19] [22]. A key intermediate in this pathway is 5α-pregnane-3α,17α-diol-20-one (also known as 17α-hydroxyallopregnanolone), which can undergo further enzymatic transformations [2] [19].

In the context of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one biosynthesis, the backdoor pathway may contribute through the generation of 5α-reduced pregnane intermediates that can serve as substrates for subsequent hydroxylation reactions [2] [19]. The 5α-reduction step, catalyzed by 5α-reductase type 1 (SRD5A1), is particularly important for this pathway [19] [22].

The backdoor pathway involves several key enzymes, including 5α-reductase, 3α-hydroxysteroid dehydrogenase (AKR1C2/4), and various cytochrome P450 enzymes [19] [22]. The interplay between these enzymes determines the flux through this alternative metabolic route and the formation of specific steroid metabolites, potentially including (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one [19] [22].

The compound (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one represents a dihydroxylated pregnane steroid with distinctive physicochemical properties that significantly influence its biological behavior and analytical characteristics. The molecular formula C₂₁H₃₄O₃ corresponds to an exact molecular weight of 334.49 g/mol [1] [2], positioning this compound within the typical range for bioactive pregnane derivatives.

Molecular Weight and Structural Implications

The molecular weight of 334.49 g/mol reflects the addition of two hydroxyl groups to the basic pregnane skeleton, resulting in increased polarity compared to the parent pregnane-20-one structure [1]. This molecular weight falls within the optimal range for steroid hormones and their metabolites, facilitating membrane permeability while maintaining sufficient molecular complexity for specific receptor interactions [3].

Solubility Characteristics

The presence of two hydroxyl groups at the 3β and 6β positions significantly impacts the compound's solubility profile. Like other hydroxylated pregnane steroids, this compound exhibits limited aqueous solubility while maintaining reasonable lipophilicity [4]. The solubility characteristics are particularly important for pharmaceutical formulations, as evidenced by related pregnane compounds that require specialized formulation approaches to achieve therapeutic bioavailability [4].

Partition Coefficient Analysis

Based on structural similarity to related pregnane steroids and computational predictions, the octanol-water partition coefficient (LogP) for (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one is estimated to fall within the range of 3.0-4.5, indicating moderate to high lipophilicity [3]. The two hydroxyl groups reduce the overall lipophilicity compared to non-hydroxylated pregnane derivatives, creating a balanced hydrophilic-lipophilic character that facilitates both membrane penetration and aqueous phase interactions.

The partition coefficient is influenced by several molecular factors: the number and positioning of hydroxyl groups, the stereochemical configuration at positions 3β, 5α, and 6β, and the overall molecular shape determined by the rigid steroid backbone [5]. The β-configuration of both hydroxyl groups places them in equatorial positions, minimizing intramolecular hydrogen bonding and maintaining availability for intermolecular interactions [6].

Physical Properties and Storage Considerations

Commercial preparations of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one are typically available with purities of 97% or higher [1]. The compound requires careful storage conditions, with short-term stability at -4°C (1-2 weeks) and long-term storage at -20°C (1-2 years) to prevent degradation [1]. These storage requirements reflect the susceptibility of hydroxylated steroids to oxidative processes and thermal decomposition.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Signatures

The spectroscopic characterization of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one provides crucial structural confirmation and analytical identification parameters. The compound's distinctive spectroscopic signatures arise from the specific arrangement of functional groups within the rigid pregnane framework.

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts and coupling patterns consistent with the dihydroxylated pregnane structure. The 3β-hydroxyl group typically produces a multiplet signal at δ 3.6-4.0 ppm, corresponding to the H-3α proton adjacent to the hydroxyl-bearing carbon [7]. The 6β-hydroxyl group generates a similar pattern at δ 3.8-4.2 ppm for the H-6α proton. The C-21 methyl group associated with the C-20 ketone appears as a sharp singlet at δ 2.1 ppm, consistent with other pregnane-20-one derivatives [7].

The complex multipicity patterns observed in the aliphatic region (δ 0.6-2.5 ppm) reflect the numerous methylene and methine protons of the pregnane skeleton. These signals provide valuable stereochemical information through their coupling constants and chemical shift positions, which are influenced by the conformational preferences of the steroid rings [7].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information with the carbonyl carbon of the C-20 ketone resonating at approximately δ 209-212 ppm. The hydroxyl-bearing carbons C-3 and C-6 appear in the δ 68-77 ppm region, with their exact positions dependent on the specific stereochemical environment [7]. The remaining skeleton carbons distribute across the δ 12-56 ppm range, following established patterns for pregnane steroid frameworks.

Infrared Spectroscopy

Infrared spectroscopy of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one exhibits characteristic absorption bands that confirm the presence of key functional groups. The hydroxyl groups produce broad O-H stretching vibrations in the 3200-3600 cm⁻¹ region, with the exact frequency dependent on hydrogen bonding interactions in the solid state [8] [9]. The C-20 ketone carbonyl group shows a strong absorption band at approximately 1705-1720 cm⁻¹, typical of saturated ketones in steroid systems.

The aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, while C-H bending and skeletal vibrations produce multiple absorption bands in the fingerprint region below 1500 cm⁻¹ [8] [9]. These patterns are consistent with related pregnane derivatives and provide reliable identification criteria.

Mass Spectrometry

Mass spectrometric analysis of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one reveals characteristic fragmentation patterns typical of hydroxylated pregnane steroids. Under electron ionization conditions, the molecular ion peak appears at m/z 334, corresponding to the molecular weight of the compound [10] [11]. The fragmentation pattern includes loss of water molecules (m/z 316, 298) from the hydroxyl groups, reflecting the tendency of these groups to undergo dehydration under high-energy conditions.

Additional fragmentation follows typical steroid pathways, including McLafferty rearrangements involving the C-20 ketone and fragmentation across ring junctions. Under electrospray ionization conditions, the protonated molecular ion [M+H]⁺ appears at m/z 335, providing a gentler ionization approach that preserves the molecular ion for accurate mass determination [12].

The mass spectral fragmentation patterns serve as diagnostic tools for structural elucidation and provide reliable analytical methods for quantitative determination in biological matrices. The specific fragmentation behavior of the dihydroxylated structure distinguishes this compound from other pregnane metabolites and synthetic derivatives.

Density Functional Theory Studies on Electronic Structure

Computational modeling using Density Functional Theory has emerged as a powerful approach for understanding the electronic structure and molecular properties of pregnane steroids, including (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one. These studies provide insights into molecular geometry, electronic properties, and intermolecular interactions that complement experimental observations.

Electronic Structure Analysis

Density Functional Theory calculations reveal the electronic characteristics that govern the chemical behavior of (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one. The electronic structure analysis using methods such as B3LYP/6-31++G(d,p) provides detailed information about orbital energies, electron density distributions, and electronic transitions [13] [14]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital analysis reveals the electronic properties that influence reactivity and intermolecular interactions [15].

The presence of hydroxyl groups significantly affects the electronic structure by introducing lone pair electrons that can participate in hydrogen bonding and other non-covalent interactions. The carbonyl group at C-20 contributes π-orbital character that influences the overall electronic distribution and creates sites for potential electrophilic interactions [16] [17].

Conformational Analysis Through Computational Methods

Density Functional Theory calculations provide detailed conformational analysis of the pregnane framework, revealing the preferred geometries and energetic landscapes that govern molecular flexibility. The rigid steroid backbone constrains most conformational degrees of freedom, but computational studies reveal subtle variations in ring conformations and hydroxyl group orientations [6] [18].

Ring conformation analysis shows that rings B and C maintain chair conformations, while ring A adopts conformations influenced by the 3β-hydroxyl substituent. Ring D typically exhibits envelope conformations with limited flexibility [14]. The computational analysis reveals that the hydroxyl groups at positions 3β and 6β adopt orientations that minimize steric interactions while maximizing opportunities for intermolecular hydrogen bonding [13].

Vibrational Frequency Calculations

Density Functional Theory calculations predict vibrational frequencies that correlate with experimental infrared and Raman spectroscopic observations. The B3LYP functional with appropriate basis sets provides vibrational frequencies that, when scaled using established correction factors, show excellent agreement with experimental data [13]. These calculations help assign specific absorption bands to molecular motions and validate structural assignments.

The hydroxyl group stretching frequencies calculated by Density Functional Theory methods accurately predict the experimental observations in the 3200-3600 cm⁻¹ region. Similarly, the carbonyl stretching frequency of the C-20 ketone shows good computational-experimental correlation, confirming the accuracy of the theoretical models [19].

Intermolecular Interaction Modeling

Advanced Density Functional Theory methods incorporating dispersion corrections provide insights into intermolecular interactions that govern crystal packing and biological recognition. The DFT-D approach successfully models hydrogen bonding patterns and van der Waals interactions that are crucial for understanding steroid-receptor interactions [16] [17].

Computational studies reveal that (3β,5α,6β)-3,6-Dihydroxy-pregnan-20-one can form extensive hydrogen bonding networks through its hydroxyl groups, with the β-configuration providing optimal geometries for intermolecular interactions. These computational predictions align with crystallographic observations of related pregnane compounds and support proposed mechanisms for biological activity [20].

Accuracy and Validation of Computational Methods

Recent developments in Density Functional Theory methodology have achieved remarkable accuracy for steroid molecules. The revDSD-PBEP86 double-hybrid functional with dispersion corrections provides rotational constants accurate to within 0.1% of experimental values for steroid hormones [19]. This level of accuracy validates the use of computational methods for predicting properties of compounds where experimental data may be limited.

Dates

Last modified: 07-20-2023

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